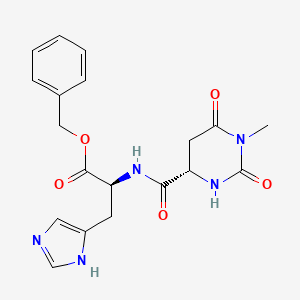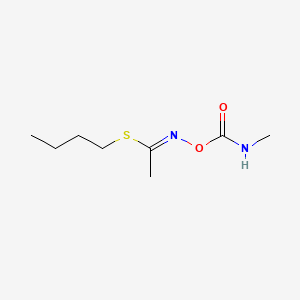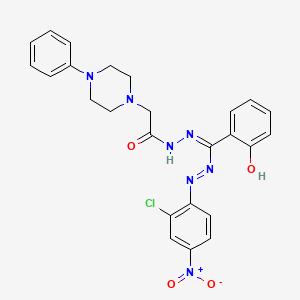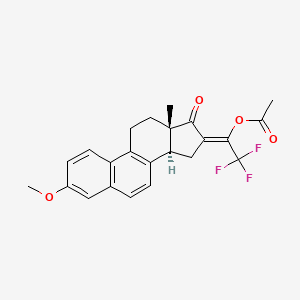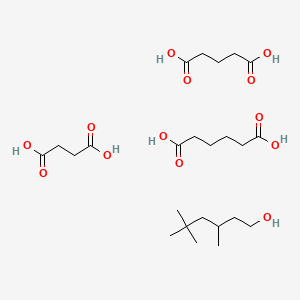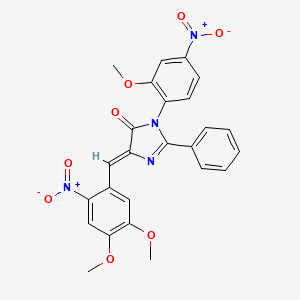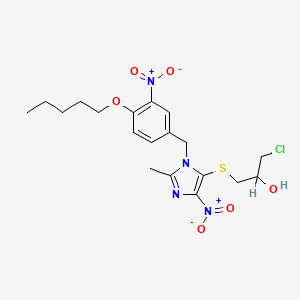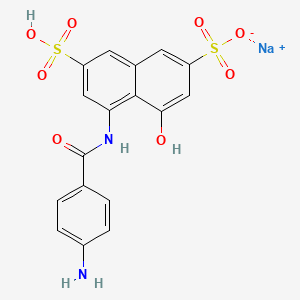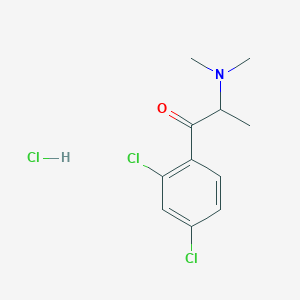
Methyl Beta-D-Galactopyranuronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Beta-D-Galactopyranuronate is a methyl ester derivative of D-galacturonic acid. This compound is a significant carbohydrate derivative, often studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and industrial processes. It is known for its role in the synthesis of biologically active molecules and its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl Beta-D-Galactopyranuronate can be synthesized through the esterification of D-galacturonic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl Beta-D-Galactopyranuronate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of galacturonic acid or its derivatives.
Reduction: Formation of methyl galactopyranoside.
Substitution: Formation of various substituted galactopyranuronate derivatives.
Applications De Recherche Scientifique
Methyl Beta-D-Galactopyranuronate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its role in cell wall polysaccharides and its interactions with proteins.
Industry: It is used in the production of biodegradable materials and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of Methyl Beta-D-Galactopyranuronate involves its interaction with specific molecular targets and pathways. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the target enzyme, preventing substrate binding and subsequent catalytic activity. This interaction is often mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Comparaison Avec Des Composés Similaires
Methyl Beta-D-Galactopyranoside: Another methyl ester derivative with similar structural features but different functional properties.
Methyl Alpha-D-Galactopyranoside: A stereoisomer with distinct biological activities and applications.
Galacturonic Acid: The parent compound from which Methyl Beta-D-Galactopyranuronate is derived.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable esters and its potential as a therapeutic agent make it a valuable compound in various research fields .
Propriétés
Numéro CAS |
18490-93-2 |
|---|---|
Formule moléculaire |
C7H12O7 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
methyl (2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6+/m0/s1 |
Clé InChI |
DICCNWCUKCYGNF-SXUWKVJYSA-N |
SMILES isomérique |
COC(=O)[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O |
SMILES canonique |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)

